tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15818108
InChI: InChI=1S/C13H15IN2O2/c1-13(2,3)18-11(17)6-10-12(14)8-7-15-5-4-9(8)16-10/h4-5,7,16H,6H2,1-3H3
SMILES:
Molecular Formula: C13H15IN2O2
Molecular Weight: 358.17 g/mol

tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate

CAS No.:

Cat. No.: VC15818108

Molecular Formula: C13H15IN2O2

Molecular Weight: 358.17 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate -

Specification

Molecular Formula C13H15IN2O2
Molecular Weight 358.17 g/mol
IUPAC Name tert-butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate
Standard InChI InChI=1S/C13H15IN2O2/c1-13(2,3)18-11(17)6-10-12(14)8-7-15-5-4-9(8)16-10/h4-5,7,16H,6H2,1-3H3
Standard InChI Key KPYXAGCCNDSZIS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)CC1=C(C2=C(N1)C=CN=C2)I

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclic pyrrolo[3,2-c]pyridine scaffold, where the pyrrole ring is fused to the pyridine ring at the 3,2-c positions. Key substituents include:

  • Iodine at the 3-position of the pyrrole ring, enabling further functionalization via halogen-exchange reactions .

  • tert-Butyl acetate at the 2-position, serving as a protective group for carboxylic acid functionalities during synthesis .

The canonical SMILES representation is CC(C)(C)OC(=O)CC1=C(C2=C(N1)C=CN=C2)I\text{CC(C)(C)OC(=O)CC1=C(C2=C(N1)C=CN=C2)I}, and its InChIKey is KPYXAGCCNDSZIS-UHFFFAOYSA-N\text{KPYXAGCCNDSZIS-UHFFFAOYSA-N} .

Physicochemical Properties

PropertyValue
Molecular FormulaC13H15IN2O2\text{C}_{13}\text{H}_{15}\text{IN}_2\text{O}_2
Molecular Weight358.17 g/mol
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)
StabilityStable under inert conditions; sensitive to strong acids/bases

The iodine atom contributes to a high molecular weight and influences electronic properties, as evidenced by its 1H^1\text{H} NMR signals for aromatic protons (δ 6.80–8.34 ppm) . Mass spectrometry data show a parent ion peak at m/zm/z 358.17 [M+H]+^+.

Synthesis and Functionalization

Key Synthetic Routes

The synthesis of tert-butyl 2-(3-iodo-1H-pyrrolo[3,2-c]pyridin-2-yl)acetate involves multi-step strategies, often starting from 4-amino-2-bromopyridine precursors . A representative pathway includes:

  • Iodination:
    Treatment of 4-amino-2-bromopyridine with iodine monochloride in acetic acid yields 4-amino-2-bromo-5-iodopyridine. This step achieves regioselective iodination at the 5-position (38% yield) .

  • Sulfonylation:
    Protection of the amino group via mesylation (methanesulfonyl chloride, CH2Cl2\text{CH}_2\text{Cl}_2, Et3_3N) produces NN-(2-bromo-5-iodopyridin-4-yl)methanesulfonamide (54% yield) .

  • Cyclization:
    Base-mediated ring closure forms the pyrrolopyridine core. For example, Sonogashira coupling with ethynyl-tert-butyl pyrazole intermediates, followed by palladium-catalyzed cyclization, constructs the bicyclic system .

  • Esterification:
    Introduction of the tert-butyl acetate group via nucleophilic acyl substitution (e.g., using tert-butyl chloroacetate) completes the synthesis .

Optimization Strategies

  • Protecting Groups: The tert-butyl ester enhances solubility and prevents undesired side reactions during cross-couplings .

  • Palladium Catalysis: Suzuki-Miyaura and Buchwald-Hartwig couplings enable diversification at the 6-position of the pyrrolopyridine scaffold .

  • Regioselective Iodination: Controlled iodination at the 3-position is critical for subsequent functionalization; competing regioisomers are separated chromatographically .

Biological Activities and Applications

Kinase Inhibition

Pyrrolopyridine derivatives, including iodinated analogs, exhibit potent kinase inhibitory activity. For instance:

  • JAK2/STAT3 Pathway: Analogous compounds suppress STAT3 phosphorylation (IC50_{50} < 50 nM), showing promise in oncology .

  • ALK5 Inhibition: Structural analogs demonstrate sub-micromolar activity against transforming growth factor-β receptors, relevant in fibrosis and cancer .

Antibacterial Properties

The iodine substituent enhances halogen bonding with bacterial enzymes. Preliminary studies indicate MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.

Research Directions and Challenges

Analog Development

  • Ring Modifications: Introducing electron-withdrawing groups (e.g., nitro, cyano) at the 4-position could modulate electronic properties and bioavailability.

  • Heteroatom Substitution: Replacing iodine with bromine or chlorine may alter reactivity and toxicity profiles .

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PEGylated liposomes) could improve pharmacokinetics and reduce off-target effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator